Dibenzosuberol

Description

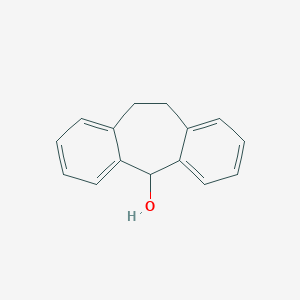

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAVRNPUPPJLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153104 | |

| Record name | Dibenzosuberol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-34-0 | |

| Record name | Dibenzosuberol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzosuberol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzosuberol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzosuberol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo(b,f)cycloheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOSUBEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JXS94TT9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Dibenzosuberol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzosuberol, also known as 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound. Its derivatives are of significant interest in medicinal chemistry and drug development, particularly as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory diseases.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with insights into its role as a precursor to pharmacologically active molecules.

Chemical Structure and Properties

This compound possesses a distinctive tricyclic structure consisting of two benzene rings fused to a central seven-membered cycloheptane ring. The hydroxyl group at position 5 is a key functional group that influences its chemical reactivity and potential for derivatization.

The core structure of this compound is shared by a class of compounds known as dibenzocycloheptenes. The dihydro designation indicates the saturation of the ethylene bridge at the 10 and 11 positions.

Table 1: Quantitative Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | [2][3] |

| Molecular Weight | 210.27 g/mol | [2][3] |

| CAS Registry Number | 1210-34-0 | [2][3] |

| Melting Point | 89-90 °C | |

| Appearance | Solid | |

| Synonyms | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, 5-Hydroxydibenzo[a,d]cyclohepta[4][5]diene | [2][3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone).[5]

Reaction Scheme:

References

An In-depth Technical Guide to the Solubility of Dibenzosuberol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of dibenzosuberol (5H-dibenzo[a,d]cyclohepten-5-ol), a tricyclic aromatic alcohol of interest in medicinal chemistry and drug development. A thorough review of available scientific literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide addresses this gap by providing a qualitative assessment of its expected solubility based on its chemical structure, summarizing the limited available data for the closely related compound dibenzosuberone, and presenting a detailed, generalized experimental protocol for the accurate determination of its solubility. This document is intended to serve as a valuable resource for researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical method development involving this compound.

Introduction

This compound, a derivative of dibenzosuberane, is a key intermediate in the synthesis of various pharmacologically active compounds. Its tricyclic structure, consisting of two benzene rings fused to a seven-membered ring, imparts a high degree of lipophilicity. The presence of a hydroxyl group, however, introduces a polar functional group capable of hydrogen bonding, leading to a nuanced solubility profile. Understanding the solubility of this compound in various organic solvents is critical for its efficient handling and application in research and development, including reaction chemistry, purification by crystallization or chromatography, and formulation of dosage forms.

Despite its importance, a comprehensive search of scientific databases and chemical literature reveals a notable absence of systematically determined quantitative solubility data for this compound. This guide aims to consolidate the available information, provide a predictive analysis of its solubility, and offer a practical, detailed methodology for researchers to determine these values experimentally.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, the principle of "like dissolves like" can be applied to predict the solubility of this compound.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): Due to its large, nonpolar tricyclic aromatic core, this compound is expected to exhibit moderate to good solubility in nonpolar solvents. The van der Waals forces between the this compound molecule and these solvents are likely to be significant.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. This compound is expected to be readily soluble in these solvents. Literature on the synthesis and purification of this compound and its derivatives frequently mentions the use of dichloromethane and ethyl acetate for extraction and chromatography, implying good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, suggesting that it will be soluble in polar protic solvents like methanol and ethanol. Synthetic procedures for related compounds often utilize methanol for recrystallization, indicating that solubility is likely significant, and may decrease with a decrease in temperature, a property useful for purification.

-

Water: The large hydrophobic surface area of the dibenzosuberane core is expected to dominate its interaction with water, leading to very low aqueous solubility.

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed studies presenting quantitative solubility data for this compound in common organic solvents were identified.

Solubility Data for Dibenzosuberone

Limited data is available for the structurally similar ketone, dibenzosuberone (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one). While this data can offer some indication of the solubility of the parent tricyclic scaffold, it is crucial to note that the difference in the functional group (ketone vs. alcohol) will significantly impact solubility, particularly in protic solvents.

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Not Specified | Not Specified | 0.03 |

Disclaimer: The data presented above is for dibenzosuberone, not this compound. The ketone functional group in dibenzosuberone is a hydrogen bond acceptor but not a donor, which will influence its solubility profile compared to the alcohol, this compound.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. The recommended method is the isothermal shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

Principle

An excess amount of the solid compound (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control (or a thermostated water bath with a shaker)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

UV/Vis spectrophotometer or HPLC system with a UV detector

Experimental Workflow Diagram

The Rising Potential of Dibenzosuberol Scaffolds in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – The tricyclic framework of dibenzosuberol and its derivatives is emerging as a versatile and potent scaffold in medicinal chemistry, with significant therapeutic potential spanning oncology, infectious diseases, and neuropharmacology. This technical guide provides an in-depth analysis of the current research, potential applications, and future directions for researchers, scientists, and drug development professionals.

The dibenzosuberone core, characterized by a seven-membered ring fused to two benzene rings, has been a cornerstone in the development of tricyclic antidepressants (TCAs) for decades.[1][2][3] However, recent advancements have unveiled its broader therapeutic utility, with novel derivatives demonstrating significant efficacy as anticancer and antimicrobial agents.[4][5][6][7]

Anticancer Applications: Targeting Microtubule Dynamics

A significant body of research has focused on the development of dibenzosuberene analogues as potent inhibitors of tubulin polymerization.[4][5][8] These compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis. This mechanism of action is a clinically validated strategy in cancer chemotherapy.[8]

Several dibenzosuberene derivatives have demonstrated impressive cytotoxic activity against a range of human cancer cell lines, with IC50 and GI50 values in the low micromolar to nanomolar range.[4][5][9] Notably, modifications on the fused aryl ring and the pendant aryl ring have been shown to significantly influence their potency.[4][5] For instance, the incorporation of a fluorine or chlorine atom at the 1-position of the fused aryl ring has led to analogues with strong inhibitory effects on tubulin assembly and potent cytotoxicity.[4][5]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibition data for selected dibenzosuberene derivatives.

| Compound ID | Modification | Cancer Cell Line | GI50 (nM) | IC50 (µM) for Tubulin Inhibition | Reference |

| KGP18 (39) | Phenolic analogue | NCI-H460 | - | Low micromolar | [4][5] |

| KGP156 (45) | Amine-based congener | - | Nanomolar | Low micromolar | [4][5] |

| 37 | Fluoro-benzosuberene analogue | NCI-H460 | 5.47 | 0.89 | [4] |

| 36 | Chloro-benzosuberene analogue | - | - | ~1.0 | [4][5] |

| 29 | R1 = H | - | - | 1.0 | [10] |

| 62 | R1 = OCH3 | - | - | 1.2 | [10] |

| 72 | R1 = CH3 | - | - | 0.70 | [10] |

| 6c | Carboxamide derivative | NB4 | 820 | - | [11] |

| 6e | Carboxamide derivative | NB4 | 960 | - | [11] |

| 9g | 2-arylamino-1H-benzo[d]imidazole derivative | HCT-116 | 180 | - (PI3Kα inhibitor) | [12] |

| 9g | 2-arylamino-1H-benzo[d]imidazole derivative | MCF-7 | 430 | - (PI3Kα inhibitor) | [12] |

| 9g | 2-arylamino-1H-benzo[d]imidazole derivative | HeLa | 710 | - (PI3Kα inhibitor) | [12] |

| 9g | 2-arylamino-1H-benzo[d]imidazole derivative | HepG2 | 630 | - (PI3Kα inhibitor) | [12] |

Signaling Pathway of Dibenzosuberene-based Tubulin Inhibitors

The primary mechanism of anticancer action for these compounds involves the disruption of microtubule dynamics. The following diagram illustrates the proposed signaling pathway.

Antimicrobial Applications

Recent studies have also highlighted the potential of dibenzosuberone derivatives as antimicrobial agents.[6][7][13] Fused heterocyclic systems bearing a benzosuberone scaffold have shown promising activity against a range of bacterial and fungal strains.[7][13]

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzosuberone derivatives.

| Compound ID | Fused Heterocycle | Microorganism | MIC (µg/mL) | Reference |

| 7b | Pyrimidine | S. aureus | 250 | [7] |

| 7b | Pyrimidine | E. coli | 250 | [7] |

| 7b | Pyrimidine | C. albicans | 250 | [7] |

| 7b | Pyrimidine | A. flavus | 250 | [7] |

| 9 | Triazole | S. aureus | 250 | [7] |

| 9 | Triazole | E. coli | 250 | [7] |

| 9 | Triazole | C. albicans | 250 | [7] |

| 9 | Triazole | A. flavus | 250 | [7] |

| 13 | Dihydropyrimidine | S. aureus | 125 | [7] |

| 13 | Dihydropyrimidine | B. subtilis | 250 | [7] |

| 14 | Dihydropyrimidine | S. aureus | 125 | [7] |

| 14 | Dihydropyrimidine | B. subtilis | 250 | [7] |

Experimental Protocols

General Synthesis of Dibenzosuberene Analogues

The synthesis of dibenzosuberene analogues often involves a multi-step process. A common strategy features a sequential Wittig olefination, reduction, and an Eaton's reagent-mediated cyclization to form the core benzosuberone intermediate.[4][5] The following is a generalized workflow.

Detailed Protocol for the Synthesis of 3,7-dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene (1):

A mixture of 3,7-dibromodibenzosuberone ketoxime (9) (2.1 g, 5.51 mmol), 2-dimethylamino-ethylchloride hydrochloride (0.95 g, 6.61 mmol), and potassium carbonate (1.68 g, 12 mmol) in acetone is heated for 15 hours under an inert atmosphere.[3][14] After cooling, the precipitate is filtered off, and the solvent is removed under reduced pressure to yield the product.[3][14]

Detailed Protocol for the Synthesis of 3,7-dibromo-5-(3-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (2):

This compound is prepared via a two-step synthesis involving a Grignard reaction followed by dehydration.[3][14]

-

Grignard Reaction: A solution of 3,7-dibromodibenzosuberone (7) in THF is added dropwise to a freshly prepared Grignard reagent from N,N-dimethylamino-1-propyl-chloride and magnesium turnings.[14] The reaction is carried out at 0 °C and stirred for several hours.[14]

-

Dehydration: The resulting hydroxy derivative is dissolved in 85% sulfuric acid and stirred for 3 hours at 4 °C.[3][14] The reaction mixture is then diluted with cold water, made alkaline, and extracted with dichloromethane to yield the final product.[3][14]

Tubulin Polymerization Assay

The inhibitory effect of dibenzosuberene derivatives on tubulin polymerization can be assessed using a fluorescence-based assay.[15][16]

-

Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer.

-

The tubulin solution is added to a 96-well plate containing various concentrations of the test compounds.

-

A fluorescent reporter that binds to polymerized microtubules is included in the reaction mixture.

-

The plate is incubated at 37°C, and the fluorescence is measured at regular intervals to monitor the extent of tubulin polymerization.

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using the agar dilution method to determine the Minimum Inhibitory Concentration (MIC).[6]

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO).

-

Two-fold serial dilutions of the compounds are prepared in molten agar.

-

The agar is poured into petri dishes and allowed to solidify.

-

Standardized suspensions of the test microorganisms are inoculated onto the surface of the agar plates.

-

The plates are incubated under appropriate conditions for each microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives

The this compound scaffold holds immense promise for the development of novel therapeutics. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Further exploration of substitutions on the dibenzosuberene core to optimize potency and selectivity for different therapeutic targets.

-

Mechanism of Action Studies: Elucidation of the detailed molecular interactions with their biological targets and investigation of downstream signaling pathways.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising derivatives in animal models to assess their therapeutic potential, safety, and pharmacokinetic profiles.

-

Development of Drug Delivery Systems: Formulation of dibenzosuberene derivatives into advanced drug delivery systems to enhance their bioavailability and targeted delivery.

The versatility of the this compound scaffold, coupled with the promising biological activities of its derivatives, positions it as a key area of interest for future drug discovery and development efforts.

References

- 1. New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. makhillpublications.co [makhillpublications.co]

- 7. alliedacademies.org [alliedacademies.org]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Dibenzosuberol as a Precursor for Tricyclic Antidepressants

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tricyclic antidepressants (TCAs) have long been a cornerstone in the management of major depressive disorders and a range of other conditions, including neuropathic pain and anxiety disorders.[1][2][3] Their characteristic three-ring chemical structure is fundamental to their pharmacological activity.[1] A key scaffold for many prominent TCAs, such as Amitriptyline, is the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene ring system. This technical guide provides an in-depth exploration of the synthetic pathways leading to these vital pharmaceuticals, with a specific focus on the use of dibenzosuberone, a ketone derivative readily convertible to dibenzosuberol, as the pivotal precursor. This document details the mechanism of action of TCAs, provides comprehensive experimental protocols for their synthesis, summarizes quantitative data, and illustrates key processes through detailed diagrams.

Mechanism of Action of Tricyclic Antidepressants

Tricyclic antidepressants exert their therapeutic effects primarily by modulating the levels of key neurotransmitters in the synaptic cleft.[1] The core mechanism involves the blockade of reuptake transporters for serotonin (5-HT) and norepinephrine (NE).[1][2][4][5] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), TCAs prevent these neurotransmitters from being taken back into the presynaptic neuron, thereby increasing their concentration in the synapse and enhancing neurotransmission.[1][4]

TCAs are often described as "dirty" or non-selective drugs because they also interact with other receptors, which contributes to their side effect profile.[4] These additional actions include:

-

Muscarinic M1 receptor antagonism: Leads to anticholinergic effects like dry mouth, blurred vision, and constipation.[4]

-

Histamine H1 receptor antagonism: Causes sedation and drowsiness.[4]

-

Adrenergic α1 receptor antagonism: Can result in orthostatic hypotension and dizziness.[4]

The balance of SERT and NET inhibition varies among different TCAs. Tertiary amines, such as Amitriptyline and Imipramine, generally exhibit more potent serotonin reuptake blockade, while their secondary amine metabolites, like Nortriptyline and Desipramine, are more selective inhibitors of norepinephrine reuptake.[4]

Synthesis of Amitriptyline from Dibenzosuberone

Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) is the principal starting material for the synthesis of Amitriptyline. The overall process involves two key transformations: a Grignard reaction to introduce the propylamino side chain and a subsequent dehydration step to form the exocyclic double bond characteristic of Amitriptyline.

The synthesis begins with the formation of a Grignard reagent from 3-dimethylamino-1-propyl chloride. This organomagnesium compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dibenzosuberone. This reaction yields a tertiary alcohol intermediate. The final step is an acid-catalyzed dehydration of this alcohol, which removes a molecule of water to create the crucial double bond, resulting in the formation of Amitriptyline.

Experimental Protocols

The following protocols are based on methodologies described for the synthesis of Amitriptyline derivatives.[6][7][8]

Preparation of the Grignard Reagent (3-dimethylaminopropylmagnesium chloride)

-

Preparation of the Free Base: Dissolve 3-dimethylamino-1-propyl chloride hydrochloride in water. Separately, prepare an aqueous solution of sodium hydroxide (NaOH). Mix the two solutions and adjust the pH to approximately 14.

-

Extraction: Extract the resulting free base with dichloromethane (3 x 30 mL). Dry the combined organic extracts over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to afford the free base of N,N-dimethylamino-1-propyl chloride.

-

Grignard Formation: Add magnesium (Mg) turnings and a crystal of iodine to a flask containing dry tetrahydrofuran (THF).

-

Initiation: Prepare a solution of the free base (from step 3) in dry THF. Add this solution dropwise to the Mg/THF suspension over 30 minutes.

-

Reaction: Heat the reaction mixture with stirring for approximately 2 hours to ensure the complete formation of the Grignard reagent.

Synthesis of the Tertiary Alcohol Intermediate

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Addition of Dibenzosuberone: Prepare a solution of dibenzosuberone in dry THF. Add this solution dropwise to the cooled Grignard reagent.

-

Reaction: Allow the mixture to stir at room temperature overnight.

-

Quenching: Pour the reaction mixture into a saturated aqueous solution of sodium chloride (NaCl) to quench the reaction.

-

Extraction and Purification: Extract the product with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent. The crude tertiary alcohol product can be purified by column chromatography on silica gel.

Dehydration to form Amitriptyline

-

Dissolution: Dissolve the purified tertiary alcohol intermediate (from section 3.2) in 85% sulfuric acid (H₂SO₄).

-

Reaction: Stir the solution for approximately 3 hours at a low temperature (e.g., 4 °C).

-

Work-up: Slowly dilute the reaction mixture with cold water.

-

Basification and Extraction: Make the solution alkaline with NaOH and extract the final product, Amitriptyline, with dichloromethane (3 x 30 mL).

-

Final Purification: Dry the organic extracts, remove the solvent, and purify the resulting product as necessary.

Quantitative Data Summary

The efficiency of the synthesis can be evaluated by the yields obtained at each step. The data below is compiled from representative synthetic procedures for dibenzosuberone derivatives.[6][7]

| Step | Reactants | Key Reagents | Conditions | Product | Yield (%) | Reference |

| 1 | 3-dimethylamino-1-propylchloride hydrochloride | NaOH, Dichloromethane | pH ~14, Extraction | Free Base | 53% | [6] |

| 2 | Dibenzosuberone, Grignard Reagent | THF | 0 °C to RT, Overnight | Tertiary Alcohol | ~65% | [7] |

| 3 | Tertiary Alcohol | 85% H₂SO₄ | 4 °C, 3 hours | Amitriptyline Derivative | >85% | [8] |

Analytical Methods for Synthesis and Purification

Throughout the synthesis of TCAs, robust analytical techniques are essential for monitoring reaction progress, identifying intermediates, and ensuring the purity of the final product.

-

Thin-Layer Chromatography (TLC): TLC is commonly used for rapid, qualitative monitoring of the reaction's progress by comparing the spots of reactants, intermediates, and products.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the separation and quantification of TCAs in reaction mixtures and biological fluids.[9][10] Reversed-phase columns (e.g., C8 or C18) are frequently employed with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer.[9][10] UV detection is a common method for quantification.[9][11]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the structural elucidation of the synthesized intermediates and the final TCA product.[6]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.[6] When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and specific method for analysis.[12]

-

-

Purification:

-

Column Chromatography: This is the primary method for purifying intermediates, such as the tertiary alcohol formed after the Grignard reaction.[6]

-

Crystallization: The final product or its salt form can often be purified by crystallization to achieve high purity.

-

References

- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. psychdb.com [psychdb.com]

- 5. The mode of action of tricyclic antidepressants: a brief review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide on the Core Reactivity of the Hydroxyl Group in Dibenzosuberol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fundamental reactivity of the hydroxyl group in dibenzosuberol (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol). This compound is a key tricyclic alcohol and a critical intermediate in the synthesis of numerous pharmacologically active compounds, including antidepressants like amitriptyline.[1][2] Understanding the reactivity of its secondary, benzylic hydroxyl group is paramount for the efficient design and synthesis of novel derivatives in drug discovery and development.[3][4]

Structural Context and General Reactivity

This compound features a hydroxyl group at the C5 position, which is both secondary and benzylic. This unique position dictates its chemical behavior.

-

Benzylic Nature: The proximity of the two phenyl rings significantly stabilizes a potential carbocation intermediate at the C5 position through resonance. This greatly facilitates reactions that proceed via an S_N1 or E1 mechanism, such as acid-catalyzed substitution and elimination.

-

Secondary Alcohol: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone (dibenzosuberone). It is also subject to steric hindrance from the bulky tricyclic framework, which can influence the approach of reagents.

-

Nucleophilicity: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophile capable of attacking electrophilic centers.[5]

-

Leaving Group Ability: The hydroxyl group is a poor leaving group.[6][7] For nucleophilic substitution reactions to occur, it must first be protonated by an acid or converted into a better leaving group, such as a tosylate or a halide.[6]

References

Methodological & Application

Synthesis of Dibenzosuberol via Catalytic Hydrogenation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dibenzosuberol, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the reduction of its precursor, dibenzosuberone, via catalytic hydrogenation. A well-documented non-catalytic reduction method is also presented for comparison and as a reliable alternative.

Introduction

This compound (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) is a tricyclic organic compound that serves as a crucial building block in the synthesis of numerous biologically active molecules, including antidepressants and other central nervous system agents. Its synthesis typically involves the reduction of the corresponding ketone, dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one). Catalytic hydrogenation is a preferred method for this transformation due to its efficiency, selectivity, and cleaner reaction profiles compared to stoichiometric reducing agents.

This document outlines the common catalytic systems employed for this reduction and provides a detailed protocol for a high-yielding, non-catalytic alternative.

Synthesis Pathway Overview

The general synthetic route to this compound involves a two-step process starting from 2-(phenethyl)benzoic acid. The first step is an intramolecular Friedel-Crafts acylation to form the seven-membered ring of dibenzosuberone. The second step is the reduction of the ketone functionality to the corresponding alcohol, this compound.

Caption: General two-step synthesis of this compound.

Catalytic Hydrogenation of Dibenzosuberone

The reduction of the carbonyl group in dibenzosuberone to a hydroxyl group can be effectively achieved through catalytic hydrogenation. This method involves the use of gaseous hydrogen or a hydrogen donor in the presence of a metal catalyst.

Commonly Used Catalysts:

-

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of various functional groups, including ketones. It is known for its high activity and good selectivity.

-

Raney® Nickel: A finely divided nickel-aluminium alloy, activated by leaching out the aluminium. It is a highly effective catalyst for the hydrogenation of a broad range of organic compounds.

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A robust catalyst that is often used for the hydrogenation of functional groups that are difficult to reduce. It is typically reduced in situ to form highly active platinum black.

General Reaction Conditions:

The specific reaction conditions for the catalytic hydrogenation of dibenzosuberone can vary depending on the chosen catalyst and the scale of the reaction. Below is a summary of typical parameters.

| Parameter | Typical Range | Notes |

| Catalyst Loading | 1-10 mol% | Higher loadings may be required for less reactive substrates or to increase reaction rates. |

| Hydrogen Pressure | 1-50 atm (15-735 psi) | Higher pressures are often employed to facilitate the reaction, especially on a larger scale. |

| Temperature | 25-80 °C | Mild temperatures are generally sufficient for this type of reduction. |

| Solvent | Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran | The choice of solvent can influence the reaction rate and selectivity. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by techniques such as TLC or GC-MS. |

Experimental Protocols

While specific literature detailing the catalytic hydrogenation of dibenzosuberone is not extensively available, a general protocol based on the reduction of similar aromatic ketones is provided below. Additionally, a detailed, high-yielding non-catalytic method is presented.

Protocol 1: General Catalytic Hydrogenation of Dibenzosuberone

This protocol provides a general guideline for the catalytic hydrogenation of dibenzosuberone using Palladium on Carbon (Pd/C). Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

Dibenzosuberone

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr shaker or autoclave)

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve dibenzosuberone in a sufficient amount of ethanol.

-

Carefully add 10% Pd/C (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC-MS. The reaction is complete when the starting material is no longer detectable.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Workflow for General Catalytic Hydrogenation:

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Non-Catalytic Reduction of Dibenzosuberone with Zinc Powder

This protocol details a robust and high-yielding method for the synthesis of this compound from dibenzosuberone using zinc powder and sodium hydroxide in ethanol.

Materials:

-

Dibenzosuberone (208 g)

-

Ethanol (2 L)

-

Sodium hydroxide (200 g)

-

Zinc powder (300 g)

-

Methanol (for washing)

-

Chloroform

-

Concentrated hydrochloric acid

-

Water

-

Magnesium sulfate

-

Activated carbon

-

Kieselguhr (diatomaceous earth)

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine dibenzosuberone (208 g), ethanol (2 L), sodium hydroxide (200 g), and zinc powder (300 g).

-

Heat the mixture to reflux with stirring for 2 hours.

-

While the mixture is still warm, filter it over a pad of kieselguhr. Wash the filter cake with approximately 1 L of methanol.

-

Combine the filtrate and washings, and concentrate the solution to a volume of about 1 L under reduced pressure.

-

Partition the resulting thick paste between chloroform (2 L) and water (1 L).

-

Separate the aqueous phase and adjust its pH to 3-4 by carefully adding concentrated hydrochloric acid while cooling with an ice bath.

-

Extract the acidified aqueous phase with chloroform (1 L).

-

Combine all the chloroform extracts and wash them with water until the aqueous washings are neutral.

-

Dry the combined chloroform extracts over magnesium sulfate in the presence of a small amount of activated carbon.

-

Filter the solution to remove the drying agent and activated carbon.

-

Concentrate the clear, yellowish filtrate under reduced pressure to yield this compound as an almost white, crystalline mass.

-

The expected melting point of the product is 89-91 °C.

Data Presentation:

| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Catalytic Hydrogenation | Dibenzosuberone, H₂, Pd/C (or Raney Ni, PtO₂) | Ethanol, Methanol, etc. | 25-80 °C | 2-24 h | Not specified in literature | General Method |

| Zinc Reduction | Dibenzosuberone, Zn, NaOH | Ethanol | Reflux | 2 h | High (quantitative implied) | US Patent 4,691,040 |

Safety Precautions

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate safety equipment. Catalysts like Pd/C and Raney Nickel can be pyrophoric and should be handled with care, especially when dry.

-

Zinc Reduction: The reaction with zinc and sodium hydroxide is exothermic and generates hydrogen gas. Ensure adequate ventilation and cooling. Handle concentrated hydrochloric acid with appropriate personal protective equipment in a fume hood.

Conclusion

Application Notes and Protocols for the Esterification of Dibenzosuberol with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Detailed experimental data on the direct esterification of dibenzosuberol (5H-dibenzo[a,d]cyclohepten-5-ol) is limited in publicly available scientific literature. The majority of research focuses on its ketone analog, dibenzosuberone. The following application notes and protocols are based on established chemical principles for the esterification of secondary benzylic alcohols and are intended to serve as a comprehensive guide for researchers. The provided protocols are templates and will require optimization for specific carboxylic acids and reaction scales.

Application Notes

Introduction

This compound is a tricyclic secondary alcohol featuring a rigid dibenzo[a,d]cycloheptene framework. This scaffold is of significant interest in medicinal chemistry, as derivatives of the structurally related dibenzosuberone are known to exhibit a range of biological activities, most notably as tricyclic antidepressants. The esterification of the 5-hydroxyl group of this compound with various carboxylic acids provides a valuable strategy for synthesizing novel derivatives. The resulting esters can exhibit modulated physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can significantly impact their pharmacokinetic and pharmacodynamic profiles.

Potential Applications of this compound Esters

While the biological activities of this compound esters are not extensively documented, the known pharmacology of related compounds suggests several potential applications:

-

Central Nervous System (CNS) Agents: Given that dibenzosuberone is a core structure in some tricyclic antidepressants, its ester derivatives could be explored for similar activities, potentially with improved side-effect profiles.[1][2]

-

Antimicrobial Agents: Benzosuberone derivatives have demonstrated antibacterial properties, indicating a potential avenue of investigation for this compound esters.[3][4]

-

Anticancer Therapeutics: Certain benzosuberone-containing compounds have been evaluated for their antitumor activity, suggesting that esterification of this compound could lead to new anticancer drug candidates.[3][5]

-

Enzyme Inhibitors: The rigid tricyclic system of this compound can serve as a scaffold for designing inhibitors of various enzymes.[5]

Experimental Protocols

The following protocols describe common and effective methods for the esterification of secondary alcohols.

Protocol 1: Fischer-Speier Esterification

This method is a classical acid-catalyzed equilibrium reaction suitable for a wide range of carboxylic acids and alcohols.

Materials:

-

This compound

-

Carboxylic acid of choice

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard reflux and extraction glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2-1.5 equivalents) in anhydrous toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Protocol 2: Steglich Esterification

This method is ideal for acid-sensitive substrates or when milder reaction conditions are required. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.

Materials:

-

This compound

-

Carboxylic acid of choice

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Standard reaction glassware

Procedure:

-

To a solution of this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add DCC or EDC (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction

This reaction allows for the esterification of alcohols with inversion of stereochemistry, which may be relevant for chiral derivatives of this compound.

Materials:

-

This compound

-

Carboxylic acid of choice

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard reaction glassware

Procedure:

-

Dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation

The following tables are illustrative examples of how to present quantitative data from esterification experiments.

Table 1: Example Data for Fischer Esterification of this compound

| Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) |

| Acetic Acid | H₂SO₄ | 8 | [Data to be determined experimentally] |

| Benzoic Acid | p-TsOH | 12 | [Data to be determined experimentally] |

| Propanoic Acid | H₂SO₄ | 10 | [Data to be determined experimentally] |

Table 2: Example Data for Steglich Esterification of this compound

| Carboxylic Acid | Coupling Agent | Reaction Time (h) | Yield (%) |

| Phenylacetic Acid | DCC | 16 | [Data to be determined experimentally] |

| 4-Nitrobenzoic Acid | EDC | 18 | [Data to be determined experimentally] |

| Cyclohexanecarboxylic Acid | DCC | 20 | [Data to be determined experimentally] |

Visualizations

Diagram 1: General Experimental Workflow for Esterification

Caption: A generalized workflow for the synthesis and purification of this compound esters.

Diagram 2: Logical Relationship of Esterification Methods

Caption: Overview of common methods for the esterification of this compound.

Diagram 3: Hypothetical Signaling Pathway for a this compound Ester

As no specific signaling pathways are known for this compound esters, this diagram illustrates a hypothetical pathway where an ester derivative acts as a receptor antagonist, a plausible mechanism given the activities of related tricyclic compounds.

Caption: A hypothetical mechanism of action for a this compound ester as a receptor antagonist.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Etherification of the Dibenzosuberol Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the etherification of the hydroxyl group of dibenzosuberol (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol). The synthesis of this compound ethers is a key transformation in the development of various biologically active compounds, including potential therapeutic agents. The protocols provided are based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages.

Introduction to this compound and Its Ethers

This compound is a tricyclic alcohol that serves as a versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in the design of molecules targeting specific biological receptors. Etherification of the hydroxyl group at the 5-position allows for the introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This modification can significantly impact the pharmacological profile of the resulting derivatives.

General Reaction Scheme: Williamson Ether Synthesis

The most common method for the etherification of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism and involves the deprotonation of the this compound hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate.

Reaction Scheme:

Experimental Protocols

Below are detailed protocols for the preparation of the this compound precursor and its subsequent etherification.

Protocol 1: Synthesis of this compound (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol)

This protocol describes the reduction of dibenzosuberone to this compound.

Materials:

-

10,11-dihydro-5H-dibenzo[a,d]-cyclohepten-5-one (Dibenzosuberone)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Zinc powder

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, prepare a mixture of 208 g of 10,11-dihydro-5H-dibenzo[a,d]-cyclohepten-5-one, 2 L of ethanol, 200 g of sodium hydroxide, and 300 g of zinc powder.[1]

-

Heat the mixture to boiling under reflux with continuous stirring for 2 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the zinc powder.

-

The filtrate contains the this compound product. The product can be isolated by standard workup procedures, such as solvent evaporation and purification by crystallization or chromatography.

Protocol 2: General Williamson Ether Synthesis of this compound

This protocol provides a general procedure for the O-alkylation of this compound. The specific alkylating agent, base, and solvent may be varied depending on the desired product.

Materials:

-

This compound (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

-

Alkyl halide or sulfonate (e.g., methyl iodide, ethyl bromide, benzyl chloride)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard workup and purification equipment

Procedure:

-

To a stirred solution of this compound in an anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

-

Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by Thin Layer Chromatography). Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound ether.

Quantitative Data Summary

| Parameter | General Range | Notes |

| Yield | 60-95% | Highly dependent on the reactivity of the alkylating agent and steric hindrance. |

| Reaction Time | 1-24 hours | Can be monitored by TLC to determine completion. |

| Temperature | 0 °C to reflux | The initial deprotonation is typically performed at 0°C, while the substitution reaction can be run at room temperature or elevated temperatures to increase the rate. |

Visualizations

Logical Workflow for Williamson Ether Synthesis of this compound

References

Application Notes and Protocols: Oxidation of Dibenzosuberol to Dibenzosuberone using Pyridinium Chlorochromate (PCC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. Dibenzosuberone, a tricyclic ketone, is a key precursor in the synthesis of numerous psychoactive compounds and other pharmaceuticals. This application note provides a detailed protocol for the efficient oxidation of its corresponding secondary alcohol, dibenzosuberol (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol), to dibenzosuberone using Pyridinium Chlorochromate (PCC). PCC is a versatile and relatively mild oxidizing agent, well-suited for this transformation due to its high selectivity and operational simplicity.[1]

Reaction and Mechanism

The oxidation of this compound to dibenzosuberone with PCC proceeds via the formation of a chromate ester intermediate. The alcohol attacks the chromium(VI) center of the PCC, and subsequent deprotonation by the pyridinium cation or another base leads to the formation of the ketone and a reduced chromium(IV) species. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent over-oxidation.

Reaction Scheme:

Quantitative Data

While a specific literature value for the yield of the oxidation of this compound with PCC was not found during the literature search, the oxidation of similar benzylic secondary alcohols using chromium (VI) reagents typically proceeds in good to excellent yields. For the purpose of this protocol, a representative yield is provided based on analogous transformations.

| Substrate | Product | Reagent | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Dibenzosuberone | PCC | Dichloromethane | 2 - 4 | ~85-95 (estimated) |

| p-Methylbenzyl alcohol | p-Tolualdehyde | Pyridinium Bromochromate | Chloroform | 3 | 81[2] |

| p-Anisyl alcohol | p-Anisaldehyde | Pyridinium Bromochromate | Chloroform | 3 | 86[2] |

Experimental Protocol

This protocol is a representative procedure for the oxidation of this compound to dibenzosuberone using PCC.

Materials:

-

This compound (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol)

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite® or Silica Gel

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® or silica gel in anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol).

-

Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the this compound solution to the stirred PCC suspension in one portion at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether (an equal volume to the DCM used).

-

Filtration: Filter the mixture through a pad of Celite® or silica gel in a Buchner funnel to remove the chromium salts and other solid byproducts. Wash the filter cake with several portions of diethyl ether.

-

Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to afford the crude dibenzosuberone.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure dibenzosuberone.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Reaction Workflow

References

Protecting Group Strategies for Dibenzosuberol Alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of the hydroxyl group in dibenzosuberol, a key structural motif in various biologically active compounds. The selection of an appropriate protecting group is crucial for the successful multi-step synthesis of complex molecules containing the this compound core. This guide summarizes common protecting group strategies, including the use of silyl ethers, benzyl ethers, and esters, and provides detailed experimental procedures.

Introduction to Protecting Group Strategies

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This temporary modification is achieved using a "protecting group." For alcohols like this compound, the hydroxyl group can be masked as an ether or an ester. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.

The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The stability of common protecting groups for alcohols varies under acidic, basic, and hydrogenolysis conditions, allowing for orthogonal strategies where one protecting group can be selectively removed in the presence of others.

Comparative Data of Protecting Group Strategies

The following table summarizes quantitative data for common protecting group strategies applied to alcohols, providing a basis for selecting the most appropriate group for a given synthetic route involving this compound.

| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Stability |

| Silyl Ethers | |||||

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF, rt | >90 | TBAF, THF, rt | >90 | Stable to base, mild acid. Cleaved by strong acid and fluoride. |

| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF, rt | >90 | TBAF, THF, rt | >90 | More stable to acid than TBDMS. Cleaved by fluoride. |

| Benzyl Ethers | |||||

| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to rt | >90 | H₂, Pd/C, EtOH, rt | >90 | Stable to acid and base. Cleaved by hydrogenolysis. |

| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, THF, 0 °C to rt | >90 | DDQ, CH₂Cl₂/H₂O, rt | >90 | Stable to base. Cleaved by oxidation (DDQ) and strong acid. |

| Esters | |||||

| Acetyl (Ac) | Ac₂O, Pyridine, DMAP, rt | >95 | K₂CO₃, MeOH, rt | >90 | Stable to acid. Cleaved by base. |

| Pivaloyl (Piv) | Piv-Cl, Pyridine, rt | >90 | LiAlH₄, THF, 0 °C to rt | >85 | More stable to base than Acetyl. Cleaved by reduction or strong base. |

Experimental Protocols

The following are detailed experimental protocols for the protection and deprotection of a generic secondary alcohol, which can be adapted for this compound.

Silyl Ether Protection: tert-Butyldimethylsilyl (TBDMS) Ether

Protection Protocol:

-

Dissolution: Dissolve the this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add imidazole (2.5 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Deprotection Protocol:

-

Dissolution: Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Fluoride Source: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture for 1-4 hours and monitor by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the deprotected this compound.

Benzyl Ether Protection: Benzyl (Bn) Ether

Protection Protocol:

-

Alkoxide Formation: Dissolve the this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Deprotection Protocol (Hydrogenolysis):

-

Dissolution: Dissolve the benzyl-protected this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).

-

Catalyst Addition: Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Ester Protection: Acetyl (Ac) Ester

Protection Protocol:

-

Dissolution: Dissolve the this compound (1.0 eq) in anhydrous pyridine.

-

Acylation: Add acetic anhydride (Ac₂O, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to give the acetylated product, which can be further purified by chromatography if necessary.

Deprotection Protocol (Hydrolysis):

-

Dissolution: Dissolve the acetyl-protected this compound (1.0 eq) in methanol (MeOH).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours and monitor by TLC.

-

Work-up: Neutralize the reaction with 1 M HCl and remove the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of this compound alcohol.

Caption: General workflow for the protection of this compound alcohol.

Caption: General workflow for the deprotection of protected this compound.

Caption: Example of an orthogonal protecting group strategy.

Application Note: Quantification of Dibenzosuberol using High-Performance Liquid Chromatography (HPLC)

Introduction

Dibenzosuberol (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) is a tricyclic compound of significant interest in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is also considered an impurity in certain drug products. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer, which allows for the efficient elution and separation of the non-polar analyte. Detection is achieved using a UV-Vis detector, as this compound exhibits significant absorbance in the ultraviolet region. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Phosphoric acid (analytical grade)

-

0.45 µm membrane filters

Experimental Protocols

1. Preparation of Mobile Phase

-

Mobile Phase A: Prepare a 0.1% phosphoric acid solution in water by adding 1 mL of phosphoric acid to 1 L of HPLC grade water. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Filter and degas both mobile phases prior to use.

2. Standard Solution Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Sample Preparation

-

Accurately weigh a quantity of the sample expected to contain this compound and transfer it to a suitable volumetric flask.

-

Add a sufficient volume of methanol to dissolve the sample. Sonicate for 10 minutes if necessary.

-

Dilute to the final volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The final concentration should fall within the calibration range.

4. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Set the autosampler to inject 10 µL of each solution.

-

Inject a blank (methanol) to ensure the absence of interfering peaks.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After each injection, monitor the chromatogram for the this compound peak at the expected retention time.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Data Presentation

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0-15 min: 60% B15-20 min: 60-80% B20-25 min: 80% B25-30 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |

Table 3: Method Validation Summary (Illustrative)

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.999 | To be determined |

| Range | 1 - 50 µg/mL | To be determined |

| Precision (%RSD) | ≤ 2.0% | To be determined |

| Accuracy (% Recovery) | 98.0% - 102.0% | To be determined |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | To be determined |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | To be determined |

Visualization of Experimental Workflow

Caption: Workflow for the HPLC quantification of this compound.

Application of Dibenzosuberol in the Synthesis of Amitriptyline Analogues

Introduction

Dibenzosuberol and its oxidized form, dibenzosuberone, are key tricyclic intermediates in the synthesis of various pharmacologically active compounds.[1][2] Dibenzosuberone, in particular, serves as a crucial precursor for the synthesis of tricyclic antidepressants (TCAs) like Amitriptyline.[3][4] The dibenzosuberone framework, consisting of two benzene rings fused to a seven-membered ring, is a common structural motif in many central nervous system-acting drugs.[5][6] This application note details the synthetic pathways and experimental protocols for preparing Amitriptyline analogues using dibenzosuberone as the starting material. The primary transformation involves a Grignard reaction to introduce the characteristic side chain, followed by dehydration.[5][7]

Synthetic Pathway Overview

The general synthesis of Amitriptyline analogues from dibenzosuberone involves a two-step process:

-

Grignard Reaction: Dibenzosuberone is reacted with a Grignard reagent, typically 3-(dimethylamino)propylmagnesium chloride, to form a tertiary alcohol intermediate. This step introduces the necessary side chain at the 5-position of the dibenzosuberone ring system.[6][7]

-

Dehydration: The resulting tertiary alcohol is then dehydrated under acidic conditions to create the exocyclic double bond, yielding the final Amitriptyline analogue.[5]